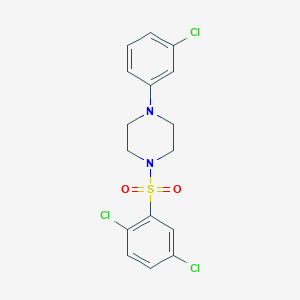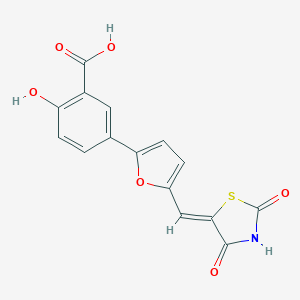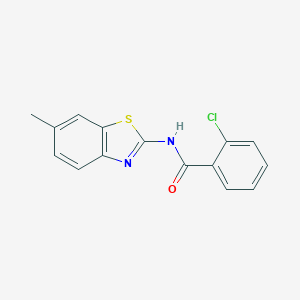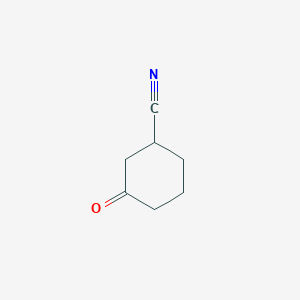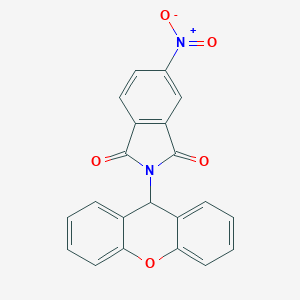
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is a synthetic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by the name of NXL-104 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione involves the inhibition of bacterial beta-lactamase enzymes. This enzyme is responsible for breaking down beta-lactam antibiotics, which renders them ineffective against bacterial infections. By inhibiting beta-lactamase enzymes, this compound enhances the effectiveness of beta-lactam antibiotics against bacterial infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to be well-tolerated in animal studies and does not exhibit any significant toxicity at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is its ability to enhance the effectiveness of beta-lactam antibiotics against bacterial infections. This makes it a potentially valuable tool in the development of new antibiotics and in the treatment of antibiotic-resistant infections. However, one limitation of this compound is its relatively low potency compared to other beta-lactamase inhibitors.
Zukünftige Richtungen
There are several future directions for research on 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new derivatives of this compound with enhanced potency and selectivity.
3. Investigation of the potential use of this compound in combination with other antibiotics to enhance their effectiveness against bacterial infections.
4. Evaluation of the safety and efficacy of this compound in clinical trials.
5. Investigation of the potential use of this compound in the treatment of other types of infections, such as viral or fungal infections.
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. Its mechanism of action involves the inhibition of beta-lactamase enzymes, which enhances the effectiveness of beta-lactam antibiotics against bacterial infections. While this compound has several advantages for laboratory experiments, further research is needed to optimize its synthesis method, develop new derivatives with enhanced potency, and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione involves the reaction of 5-nitroisophthalic acid with 9H-xanthene-9-one in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is subsequently converted to the final product.
Wissenschaftliche Forschungsanwendungen
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a range of gram-negative and gram-positive bacteria, including those that are resistant to existing antibiotics.
Eigenschaften
CAS-Nummer |
6319-62-6 |
|---|---|
Molekularformel |
C21H12N2O5 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N2O5/c24-20-13-10-9-12(23(26)27)11-16(13)21(25)22(20)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-11,19H |
InChI-Schlüssel |
MFXUZVAFKDKHAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Andere CAS-Nummern |
6319-62-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)
